

Application Notes and Protocols: One-Electron Oxidation of Oxoiron(IV) to Oxoiron(V)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

High-valent oxoiron species are crucial intermediates in the catalytic cycles of numerous iron-containing enzymes, including cytochromes P450 and Rieske dioxygenases. These enzymes perform a wide range of oxidative transformations, such as hydrocarbon hydroxylation and olefin epoxidation. The one-electron oxidation of a relatively stable oxoiron(IV) (Fe(IV)=O) species to a highly reactive oxoiron(V) (Fe(V)=O) intermediate is a key step in several of these enzymatic reactions and has been a subject of intense research in the field of bioinorganic chemistry. Understanding the generation, characterization, and reactivity of these transient Fe(V)=O species provides valuable insights into enzymatic mechanisms and aids in the design of novel synthetic oxidation catalysts.

These application notes provide a detailed overview of the experimental procedures for the generation and characterization of oxoiron(V) complexes from their oxoiron(IV) precursors. The protocols are based on established methodologies in the field and are intended to serve as a practical guide for researchers.

Key Applications

 Mechanistic Enzymology: Elucidating the role of high-valent iron-oxo species in enzymatic reaction mechanisms.



- Catalyst Development: Designing and synthesizing bio-inspired oxidation catalysts for various chemical transformations.
- Drug Metabolism Studies: Understanding the oxidative metabolism of drugs mediated by cytochrome P450 enzymes.
- Biomimetic Chemistry: Developing small-molecule mimics of iron enzyme active sites to study their structure-function relationships.

Data Presentation

Table 1: Spectroscopic Parameters of Oxoiron(IV) and Oxoiron(V) Complexes



Complex	Method	Isomer Shift (δ, mm/s)	Quadrup ole Splitting (ΔE_Q, mm/s)	g-values	Fe=O Stretch (ν_Fe=O, cm ⁻¹)	Referenc e(s)
[Fe(IV)(O) (TMC) (NCCH ₃)] ²⁺ (S=1)	Mössbauer	0.09	-0.29	-	840	[1][2]
[Fe(IV)(O) (N4Py)] ²⁺ (S=1)	Mössbauer	-	-	-	-	[3]
[Fe(IV)(O) (TMG₃tren)] ²⁺ (S=2)	Mössbauer	0.24	-	-	-	[1][3]
[Fe(V)(O) (TMC) (NC(O)CH ₃)]+ (S=1/2)	EPR	-	-	2.05, 1.99, 1.96	-	[2][4]
[(MeO- PyNMe ₃)F e(V)(O) (OC(O)R)] ² + (S=1/2)	Mössbauer , EPR	-0.08	-	2.07, 2.01, 1.94	815	[5][6]
[Fe(V)(O) (TAML)] ⁻	EPR	-	-	-	-	[2]

Table 2: Second-Order Rate Constants for Oxidation Reactions



Oxoiron Complex	Substrate	Rate Constant (k ₂ , M ⁻¹ s ⁻¹)	Temperature (°C)	Reference(s)
[Fe(IV)(O) (TMG₃tren)]²+	Dihydroanthrace ne	-	-30	[3]
[Fe(IV)(O)(TMC) (CH₃CN)] ²⁺	Dihydroanthrace ne	-	-30	[3]
[Fe(IV)(O) (N4Py)] ²⁺	Dihydroanthrace ne	-	-30	[3]
[Fe(V)(O) (PyNMe ₃) (OAc)] ²⁺	C-H bonds	4 to 5 orders of magnitude faster than Fe(IV)=O	-	[7]

Table 3: Redox Potentials

Redox Couple	E ₁ / ₂ (V vs. SCE)	рН	Conditions	Reference(s)
Fe(IV)/Fe(III) of [Fe(IV)(O) (N4Py)] ²⁺	+0.41	4	Aqueous	[8][9]
[(TMG₃tren)Fe(I V)=O] ²⁺	+0.27	-	CH ₂ Cl ₂	[10]

Experimental ProtocolsProtocol 1: Generation of an Oxoiron(V) Complex

This protocol describes the one-electron oxidation of the S=1 complex [Fe(IV)(O)(TMC) $(NCCH_3)$]²⁺ (where TMC is tetramethylcyclam) to the corresponding oxoiron(V) species.[2][4] [11][12]

Materials:

• [Fe(II)(TMC)(OTf)₂] precursor complex



- Acetonitrile (CH₃CN), anhydrous
- tert-Butyl hydroperoxide (t-BuOOH), solution in decane
- Potassium tert-butoxide (KOtBu) or Tetrabutylammonium hydroxide (NBu₄OH) as a strong base
- Low-temperature reaction vessel (e.g., a Schlenk flask or a specialized cryostat cuvette)
- Dry ice/acetone or a suitable cryostat for maintaining low temperatures (-44 °C)

Procedure:

- Preparation of the Oxoiron(IV) Precursor:
 - Dissolve the [Fe(II)(TMC)(OTf)₂] precursor in anhydrous acetonitrile in the lowtemperature reaction vessel.
 - Cool the solution to the desired temperature (e.g., -40 °C).
 - Add 1.2 equivalents of an oxidant like iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA) to generate the [Fe(IV)(O)(TMC)(NCCH₃)]²⁺ complex. The formation can be monitored by the appearance of its characteristic near-IR absorption band around 820 nm.[2]
- One-Electron Oxidation to Oxoiron(V):
 - Maintain the solution of the oxoiron(IV) complex at -44 °C.[4][12]
 - Add at least three equivalents of tert-butyl hydroperoxide to the solution.[12]
 - Slowly add 1-2 equivalents of a strong base (KOtBu or NBu₄OH).[12]
 - The generation of the oxoiron(V) species, formulated as [Fe(V)(O)(TMC)(NC(O)CH₃)]⁺, is indicated by a color change to orange and the appearance of distinct UV-visible absorption features at approximately 410 nm and 780 nm.[12]



 The resulting oxoiron(V) complex is metastable at this temperature and should be characterized promptly.

Protocol 2: Spectroscopic Characterization of the Oxoiron(V) Species

A. UV-Visible Spectroscopy:

- Instrumentation: A low-temperature UV-Vis spectrophotometer equipped with a cryostat.
- Procedure:
 - Generate the oxoiron(V) complex in a quartz cuvette as described in Protocol 1.
 - Quickly transfer the cuvette to the pre-cooled spectrophotometer.
 - Record the absorption spectrum over a range of 300-900 nm.
 - Monitor the decay of the characteristic absorption bands over time to determine the stability of the species.

B. Resonance Raman Spectroscopy:

 Instrumentation: A Raman spectrometer with a laser excitation source capable of exciting into the absorption bands of the oxoiron(V) species (e.g., around 410 nm). A low-temperature sample holder is essential.

Procedure:

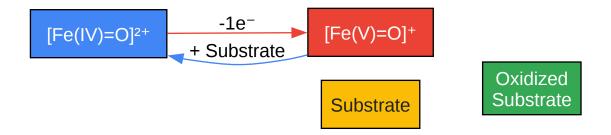
- Prepare a concentrated sample of the oxoiron(V) complex in a suitable sample holder (e.g., an NMR tube) and freeze it rapidly in liquid nitrogen.
- Mount the frozen sample in the cryostat of the Raman spectrometer, maintaining a temperature of 77 K or lower.
- Acquire the resonance Raman spectrum by irradiating the sample with the laser. The
 Fe=O stretching vibration is a key feature to identify. For some Fe(V)=O species, this has
 been observed around 815 cm⁻¹.[6]



- To confirm the assignment, isotopic labeling studies can be performed by generating the complex using ¹⁸O-labeled oxidants or water.
- C. Electron Paramagnetic Resonance (EPR) Spectroscopy:
- Instrumentation: An X-band EPR spectrometer with a helium cryostat for measurements at liquid helium temperatures.
- Procedure:
 - Generate the oxoiron(V) species as described in Protocol 1.
 - Transfer an aliquot of the reaction solution to an EPR tube and rapidly freeze it in liquid nitrogen.
 - Record the EPR spectrum at a low temperature (e.g., 4 K).
 - Oxoiron(V) species with an S=1/2 spin state will exhibit a characteristic EPR signal. The g-values should be determined from the spectrum. For example, g-values around 2.07, 2.01, and 1.94 have been reported for a nonheme Fe(V)-oxo intermediate.[5][6]
- D. Mössbauer Spectroscopy:
- Instrumentation: A Mössbauer spectrometer with a ⁵⁷Fe source and a cryostat.
- Procedure:
 - Synthesize the oxoiron(IV) precursor using ⁵⁷Fe-enriched iron.
 - Generate the ⁵⁷Fe-labeled oxoiron(V) complex at low temperature.
 - Freeze the sample and transfer it to the Mössbauer spectrometer.
 - Collect the spectrum at low temperatures (e.g., 4.2 K). The isomer shift (δ) is a key parameter for determining the oxidation state of the iron center. An isomer shift of -0.08 mm/s has been reported for an iron(V) oxidation state.[5][6]

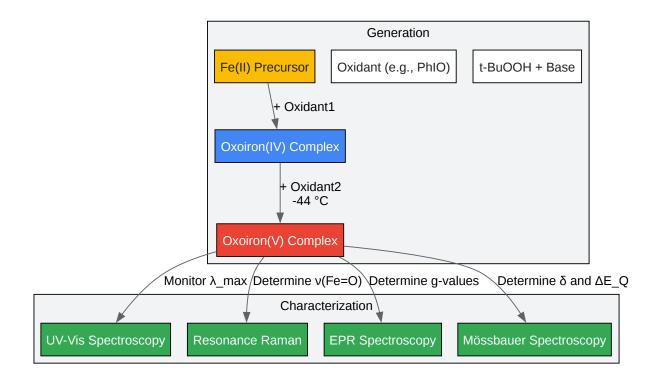
Visualizations





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Caption: One-electron oxidation of oxoiron(IV) to oxoiron(V).



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Caption: Workflow for generation and characterization of oxoiron(V).



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